Cas no 1036489-85-6 ([(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine)
[(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine Chemical and Physical Properties
Names and Identifiers
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- N-(2-Chlorobenzyl)-4-methylpentan-2-amine
- [(2-chlorophenyl)methyl](4-methylpentan-2-yl)amine
- [(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine
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- Inchi: 1S/C13H20ClN/c1-10(2)8-11(3)15-9-12-6-4-5-7-13(12)14/h4-7,10-11,15H,8-9H2,1-3H3
- InChI Key: SMDAAFMZDBCDEK-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CNC(C)CC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 170
- XLogP3: 4
- Topological Polar Surface Area: 12
[(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C198661-100mg |
[(2-chlorophenyl)methyl](4-methylpentan-2-yl)amine |
1036489-85-6 | 100mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C198661-500mg |
[(2-chlorophenyl)methyl](4-methylpentan-2-yl)amine |
1036489-85-6 | 500mg |
$ 230.00 | 2022-04-01 | ||
| TRC | C198661-1g |
[(2-chlorophenyl)methyl](4-methylpentan-2-yl)amine |
1036489-85-6 | 1g |
$ 340.00 | 2022-04-01 | ||
| Life Chemicals | F1967-9849-0.25g |
[(2-chlorophenyl)methyl](4-methylpentan-2-yl)amine |
1036489-85-6 | 95%+ | 0.25g |
$211.0 | 2023-09-06 | |
| Life Chemicals | F1967-9849-0.5g |
[(2-chlorophenyl)methyl](4-methylpentan-2-yl)amine |
1036489-85-6 | 95%+ | 0.5g |
$223.0 | 2023-09-06 | |
| Life Chemicals | F1967-9849-1g |
[(2-chlorophenyl)methyl](4-methylpentan-2-yl)amine |
1036489-85-6 | 95%+ | 1g |
$235.0 | 2023-09-06 | |
| Life Chemicals | F1967-9849-2.5g |
[(2-chlorophenyl)methyl](4-methylpentan-2-yl)amine |
1036489-85-6 | 95%+ | 2.5g |
$470.0 | 2023-09-06 | |
| Life Chemicals | F1967-9849-5g |
[(2-chlorophenyl)methyl](4-methylpentan-2-yl)amine |
1036489-85-6 | 95%+ | 5g |
$705.0 | 2023-09-06 | |
| Life Chemicals | F1967-9849-10g |
[(2-chlorophenyl)methyl](4-methylpentan-2-yl)amine |
1036489-85-6 | 95%+ | 10g |
$987.0 | 2023-09-06 |
[(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on [(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine
Chemical Profile of [(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine and Its CAS No. 1036489-85-6
Compound with the CAS number 1036489-85-6 and the product name [(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine represents a significant molecule in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural composition, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.
The molecular structure of [(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine consists of a phenyl ring substituted with a chlorine atom at the second position, linked to a butyl chain that is further substituted with an amine group. This configuration imparts specific chemical properties that make it a valuable candidate for further investigation in medicinal chemistry.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The presence of the chlorophenyl moiety in [(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine suggests potential interactions with neurotransmitter systems, which has been a focus of numerous research studies. For instance, studies have indicated that chlorinated aromatic compounds can exhibit inhibitory effects on certain enzymes involved in neurotransmitter synthesis and degradation.
The amine functional group in this compound also plays a crucial role in its pharmacological activity. Amines are well-known for their ability to interact with various biological targets, including receptors and enzymes. The specific substitution pattern of the amine group in [(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine may contribute to its selectivity and efficacy in modulating these targets. This has led to its exploration as a potential lead compound in the development of new therapeutic agents.
One of the most exciting areas of research involving [(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine is its potential application in treating neurological disorders. Preliminary studies have suggested that this compound may have neuroprotective properties, making it a promising candidate for conditions such as Alzheimer's disease and Parkinson's disease. These diseases are characterized by the progressive degeneration of neurons, and finding compounds that can protect against this degeneration is a major goal in neurology research.
The structural features of [(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine, particularly the chlorophenyl ring, have also been investigated for their potential role in anti-inflammatory applications. Inflammation is a key pathological process in many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. By modulating inflammatory pathways, compounds like this one could offer new therapeutic strategies for these conditions.
In addition to its neurological and anti-inflammatory potential, [(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine has been explored for its possible role in cancer research. Certain chlorinated aromatic compounds have demonstrated anti-cancer properties by inhibiting key enzymes involved in cell proliferation and survival. The unique structure of this compound suggests that it may be able to interfere with these processes, making it a candidate for further development as an anti-cancer agent.
The synthesis and characterization of [(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine have been subjects of detailed study in synthetic organic chemistry. Researchers have developed efficient synthetic routes to produce this compound in high yields and purity, which is essential for both laboratory research and potential clinical applications. These synthetic methods often involve multi-step reactions, including nucleophilic substitution reactions at the chlorine substituent and alkylation reactions at the amine group.
The pharmacokinetic properties of [(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine, including its absorption, distribution, metabolism, and excretion (ADME), are critical factors that determine its suitability as a drug candidate. Studies have begun to explore these properties using both computational models and experimental methods. Understanding how the body processes this compound will provide valuable insights into its potential therapeutic effects and side effects.
In conclusion, the compound with CAS number 1036489-85-6, known as [(2-Chlorophenyl)methyl](4-methylpentan-2-yl)amine, represents a promising area of research with significant implications for pharmaceutical development. Its unique structural features make it a valuable candidate for further investigation into neurological disorders, anti-inflammatory applications, and cancer research. As research continues to uncover more about its properties and potential uses, this compound may play an important role in the development of new therapeutic agents.
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